Methyldioxy, (2-methylphenyl)-(9CI)
Description
Methyldioxy, (2-methylphenyl)-(9CI) is a chemical compound classified under the Chemical Abstracts Service (CAS) 9CI nomenclature. This compound may share structural similarities with herbicides such as cinmethylin (CAS 87818-31-3), which contains a 2-methylphenylmethoxy group in a bicyclic framework .
Properties
Molecular Formula |
C8H9O2 |
|---|---|
Molecular Weight |
137.16 g/mol |
InChI |
InChI=1S/C8H9O2/c1-7-4-2-3-5-8(7)6-10-9/h2-5H,6H2,1H3 |
InChI Key |
YUFWMIOYLBMXFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CO[O] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyldioxy, (2-methylphenyl)- (9CI) typically involves the reaction of 2-methylphenol with methyldioxirane under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of Methyldioxy, (2-methylphenyl)- (9CI) involves the use of large-scale reactors and automated systems to control the reaction conditions precisely. The process includes the purification of the final product through distillation or recrystallization to achieve high purity levels required for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
Methyldioxy, (2-methylphenyl)- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Methyldioxy, (2-methylphenyl)- (9CI) is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of Methyldioxy, (2-methylphenyl)- (9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Structural Analogues
(a) Cinmethylin (CAS 87818-31-3)
- Molecular Formula : C18H26O2
- Structure : Exo-(±)-1-methyl-4-(1-methylethyl)-2-((2-methylphenyl)methoxy)-7-oxabicyclo(2.2.1)heptane .
- Key Features : The 2-methylphenylmethoxy group is critical for its herbicidal activity.
(b) 4-(2-Methylphenyl)piperidine Hydrochloride (CAS 82212-02-0)
- Molecular Formula : C12H17N·ClH
- Structure : A piperidine ring substituted with a 2-methylphenyl group .
- Key Features : The aromatic 2-methylphenyl group enhances lipophilicity, influencing pharmacokinetics.
- Comparison : Unlike Methyldioxy, (2-methylphenyl)-(9CI), this compound lacks oxygenated functional groups, suggesting divergent biological targets.
(c) Acetamide, N-[3-(5,7-dimethyl-2-benzoxazolyl)-2-methylphenyl]-2-(3,5-dimethylphenoxy)- (9CI) (CAS 590395-77-0)
- Molecular Formula : C26H26N2O3
- Structure: A benzoxazole-linked acetamide with 2-methylphenyl and dimethylphenoxy groups .
- Key Features : The 2-methylphenyl group contributes to steric effects and binding affinity.
- Comparison : The acetamide and benzoxazole moieties differentiate this compound from Methyldioxy, (2-methylphenyl)-(9CI), likely directing it toward enzyme inhibition.
Physicochemical Properties
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